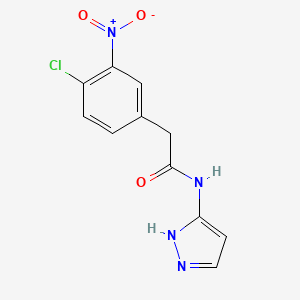

2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide

描述

2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with chloro (4-position) and nitro (3-position) groups, linked via an acetamide bridge to a 3-pyrazolyl moiety. Its molecular formula is C₁₁H₈ClN₅O₃, with a molecular weight of 293.5 g/mol (calculated). The nitro and chloro substituents contribute to its electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.

属性

分子式 |

C11H9ClN4O3 |

|---|---|

分子量 |

280.67 g/mol |

IUPAC 名称 |

2-(4-chloro-3-nitrophenyl)-N-(1H-pyrazol-5-yl)acetamide |

InChI |

InChI=1S/C11H9ClN4O3/c12-8-2-1-7(5-9(8)16(18)19)6-11(17)14-10-3-4-13-15-10/h1-5H,6H2,(H2,13,14,15,17) |

InChI 键 |

WGEHGYWSFGZUPG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1CC(=O)NC2=CC=NN2)[N+](=O)[O-])Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide typically involves the following steps:

Chlorination: The substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

Acylation: The formation of an acetamide linkage by reacting an amine with an acyl chloride or anhydride.

Pyrazole Formation: The synthesis of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and chlorination reactions, followed by acylation and cyclization steps. These processes are optimized for yield, purity, and cost-effectiveness.

化学反应分析

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.

科学研究应用

2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide may have applications in various fields:

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a biochemical probe.

Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.

Industry: Used in the development of new materials or chemical processes.

作用机制

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Lipophilicity : The Boc-protected analog () exhibits higher lipophilicity (MW = 350.8 g/mol) due to the tert-butoxycarbonyl group, which may improve membrane permeability compared to the target compound .

- Heterocyclic Influence : Replacement of pyrazole with benzothiazole () introduces a sulfur-containing aromatic system, likely affecting π-π stacking and metabolic stability .

Functional Implications

- Bioactivity Potential: Benzothiazole derivatives () are frequently explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems. The target compound’s pyrazole moiety may offer similar versatility but with distinct steric and electronic profiles .

- Solubility Trends : The simpler analog (, MW = 164.2 g/mol) lacks chloro and pyrazole groups, likely increasing aqueous solubility compared to the target compound. Substitutions like bromine () or CF₃ () further reduce solubility .

生物活性

2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by various studies and findings.

The compound features a chloro and nitro substituent on the phenyl ring, which influences its biological activity. The presence of the pyrazole moiety is also significant, as it is known for various pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer activities.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyrazole, including this compound, show significant antimicrobial properties against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The compound has been evaluated for its MIC against several bacterial strains.

- Biofilm Formation Inhibition : It has been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| E. coli | 0.5 | 1.0 |

| Pseudomonas aeruginosa | 0.75 | 1.5 |

Anticancer Activity

The compound's anticancer properties have been explored through various mechanisms:

- Mechanism of Action : It is believed to induce cytotoxic effects through DNA intercalation and the generation of reactive intermediates following bioreduction of the nitro group .

- Cell Line Studies : In vitro tests on cancer cell lines have shown that this compound can inhibit cell proliferation effectively.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated several pyrazole derivatives, including our compound, showing that it had an MIC range from 0.22 to 0.25 μg/mL against selected pathogens, indicating strong antimicrobial potential .

- Anticancer Evaluation : Another research focused on the cytotoxic effects of the compound in various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in treated cells.

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of related compounds, emphasizing that electron-withdrawing groups like nitro enhance biological activity while bulky substituents may reduce efficacy .

常见问题

Q. What are the optimized synthetic routes for 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide, and how can reaction conditions be tailored for reproducibility?

- Methodological Answer : A multi-step synthesis typically involves: (i) Substitution : React 4-chloro-3-nitrobenzene derivatives with a pyrazole-containing amine under alkaline conditions to form intermediates. Adjust molar ratios (e.g., 1:1.2 for amine:aryl halide) to minimize side products . (ii) Reduction : Use iron powder or catalytic hydrogenation to reduce nitro groups (if present in intermediates), ensuring acidic conditions (e.g., HCl) for protonation . (iii) Condensation : Employ condensing agents like DCC or EDC with cyanoacetic acid derivatives. Monitor temperature (60–80°C) and solvent polarity (e.g., DMF) to enhance yield .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer :

- X-ray Crystallography : Resolve bond angles and torsional strain (e.g., nitro group deviation from the benzene plane, as in related compounds with torsion angles of -16.7°–160.9°) .

- NMR Analysis : Assign peaks using 2D-COSY and HSQC. For example, pyrazole protons appear as doublets (δ 6.5–7.5 ppm), while acetamide carbonyls resonate at ~170 ppm in -NMR .

- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1650 cm, NO asymmetric stretch at ~1520 cm) to confirm functional groups .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for nitration or substitution reactions. Compare activation energies (ΔG) to prioritize pathways .

- Reaction Path Search Tools : Apply software like GRRM or AFIR to explore intermediates and byproducts. For example, simulate nitro group reduction pathways under varying pH .

- Machine Learning : Train models on PubChem data to predict solubility or LogP. Input descriptors include molecular weight (e.g., ~320 g/mol) and polar surface area (~100 Å) .

Q. How can researchers resolve contradictory bioactivity data for this compound across different assays?

- Methodological Answer :

- Dose-Response Validation : Repeat assays (e.g., MIC for antibacterial activity) with standardized concentrations (e.g., 0.5–128 µg/mL) and controls (e.g., DMSO ≤1% v/v) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) that may interfere with activity .

- Target Binding Studies : Perform molecular docking (AutoDock Vina) against known targets (e.g., bacterial dihydrofolate reductase). Compare binding affinities (ΔG ≤ -8 kcal/mol) with structural analogs .

Q. What strategies mitigate challenges in functionalizing the pyrazole ring while preserving the acetamide moiety?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the acetamide with Boc groups during pyrazole alkylation. Use TFA for deprotection post-reaction .

- Regioselective Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the pyrazole C4 position. Optimize ligand (e.g., XPhos) and base (KCO) for selectivity .

- Kinetic Monitoring : Track reaction progress via in situ FTIR to halt at intermediate stages (e.g., <10% byproduct formation) .

Data Analysis & Validation

Q. How should researchers validate the purity of this compound for pharmacological studies?

- Methodological Answer :

- HPLC-UV/HRMS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30). Monitor at λ = 254 nm. HRMS should confirm [M+H] (calculated: m/z 321.04) .

- Elemental Analysis : Acceptable tolerance: C ±0.3%, H ±0.2%, N ±0.5% (theoretical: C 48.4%, H 3.1%, N 17.5%) .

- Thermogravimetric Analysis (TGA) : Ensure <1% weight loss below 150°C to confirm absence of solvents .

Q. What methodologies address discrepancies between computational predictions and experimental reaction yields?

- Methodological Answer :

- Sensitivity Analysis : Vary computational parameters (e.g., solvent dielectric constant in COSMO-RS) to match experimental solvent effects (e.g., DMF vs. THF) .

- Microscale High-Throughput Screening : Test 96-well plate reactions with automated LC-MS analysis to identify outliers in predicted vs. actual yields .

- Error Source Mapping : Correlate steric hindrance (e.g., pyrazole substituents) with deviations in transition state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。